methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride typically involves the bromination of 2,6-dimethylbenzoic acid, followed by esterification and amination reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, methanol for esterification, and ammonia or an amine for the amination step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products include azides, nitriles, and thiols.
Oxidation: The major product is the nitro derivative.
Reduction: The major product is the alkylamine.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride is used in various scientific research fields:
Mechanism of Action
The mechanism of action of methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino and bromine groups can participate in various binding interactions, influencing the activity of enzymes and receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-bromobenzoate: Lacks the dimethyl groups, which can affect its reactivity and binding properties.
Methyl 3-amino-2,6-dimethylbenzoate: Lacks the bromine atom, which can influence its chemical behavior and applications.
Methyl 4-amino-2,6-dimethylbenzoate: The position of the amino group is different, affecting its reactivity and interactions.
Uniqueness
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride is unique due to the presence of both bromine and dimethyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2751611-32-0 |
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Molecular Formula |
C10H13BrClNO2 |
Molecular Weight |
294.6 |
Purity |
95 |
Origin of Product |
United States |
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